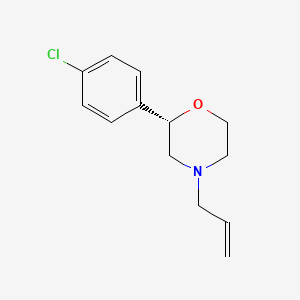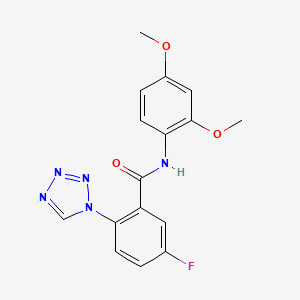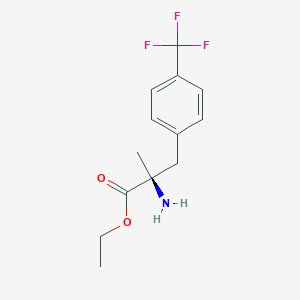
C27H23BrCl2N2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C27H23BrCl2N2O is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C27H23BrCl2N2O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups through various chemical reactions. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Aromatic Substitution: Introduction of substituents onto an aromatic ring using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance. Techniques such as refluxing , distillation , and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C27H23BrCl2N2O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of one functional group with another using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific functional groups present in This compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C27H23BrCl2N2O: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of C27H23BrCl2N2O involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
C27H23BrCl2N2O: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C27H23BrCl2N2O2: A derivative with an additional oxygen atom, potentially altering its reactivity and biological activity.
C27H23BrClN2O: A compound with one less chlorine atom, which may affect its chemical behavior and applications.
C27H23BrCl2N2S: A sulfur-containing analogue, which may exhibit different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H23BrCl2N2O |
|---|---|
Peso molecular |
542.3 g/mol |
Nombre IUPAC |
9-bromo-2-(2,4-dichlorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C27H23BrCl2N2O/c28-19-6-9-26-22(14-19)25-16-24(21-8-7-20(29)15-23(21)30)31-32(25)27(33-26)12-10-18(11-13-27)17-4-2-1-3-5-17/h1-9,14-15,18,25H,10-13,16H2 |
Clave InChI |
ZQTALHJTLTWKJA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=C(C=C(C=C5)Cl)Cl)C6=C(O2)C=CC(=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)

![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)


![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)


